Cas no 83-24-9 (2,5-dimethyl-1-phenyl-1H-pyrrole)

2,5-dimethyl-1-phenyl-1H-pyrrole structure
83-24-9 structure
Product Name:2,5-dimethyl-1-phenyl-1H-pyrrole
CAS 번호:83-24-9
MF:C12H13N
메가와트:171.238322973251
MDL:MFCD00022464
CID:81711
PubChem ID:66518
Update Time:2024-10-27

2,5-dimethyl-1-phenyl-1H-pyrrole 화학적 및 물리적 성질

이름 및 식별자

    • 2,5-Dimethyl-1-phenylpyrrole
    • 1-Phenyl-2,5-dimethylpyrrole
    • 2,5-Dimethyl-1-phenyl-1H-pyrrole
    • 1H-Pyrrole, 2,5-dimethyl-1-phenyl-
    • Pyrrole, 2,5-dimethyl-1-phenyl-
    • JNXIFVSGXLGULI-UHFFFAOYSA-N
    • NSC163170
    • Pyrrole,5-dimethyl-1-phenyl-
    • KUC109839N
    • 1H-Pyrrole,5-dimethyl-1-phenyl-
    • 1-Phenyl-2,5-dimethyl-1H-pyrrole
    • STK197115
    • SBB061908
    • VP60073
    • 2,5-Dimethyl-1-phenyl-1H-
    • 2,5-Dimethyl-1-phenyl-1H-pyrrole (ACI)
    • Pyrrole, 2,5-dimethyl-1-phenyl- (6CI, 7CI, 8CI)
    • 2,5-Dimethyl-N-phenylpyrrole
    • N-Phenyl-2,5-dimethylpyrrole
    • NSC 163170
    • NSC-163170
    • 2,5-Dimethyl-1-phenyl-1H-pyrrole #
    • D92139
    • EN300-153598
    • KSC-248-048
    • SCHEMBL65301
    • G3AC4XDN4A
    • EINECS 201-461-2
    • InChI=1/C12H13N/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h3-9H,1-2H
    • FS-3924
    • 83-24-9
    • OSM-S-25
    • FT-0610425
    • MFCD00022464
    • AM20041224
    • Z55669103
    • NS00038243
    • P1615
    • AKOS000285561
    • UNII-G3AC4XDN4A
    • DTXSID2058889
    • DB-056699
    • DTXCID7048328
    • 2,5-dimethyl-1-phenyl-1H-pyrrole
    • MDL: MFCD00022464
    • 인치: 1S/C12H13N/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h3-9H,1-2H3
    • InChIKey: JNXIFVSGXLGULI-UHFFFAOYSA-N
    • 미소: C1C=CC(N2C(C)=CC=C2C)=CC=1
    • BRN: 124370

계산된 속성

  • 정밀분자량: 171.10500
  • 동위원소 질량: 171.105
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 151
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 3.1
  • 토폴로지 분자 극성 표면적: 4.9

실험적 성질

  • 색과 성상: 자신이 없다
  • 밀도: 0.96
  • 융해점: 51-52 °C
  • 비등점: 155-160°C 15mm
  • 플래시 포인트: 155-160°C/15mm
  • 굴절률: 1.519
  • PSA: 4.93000
  • LogP: 3.09410
  • 용해성: 자신이 없다
  • 증기압: 0.0±0.5 mmHg at 25°C

2,5-dimethyl-1-phenyl-1H-pyrrole 보안 정보

2,5-dimethyl-1-phenyl-1H-pyrrole 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    ?? ?? ??:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

2,5-dimethyl-1-phenyl-1H-pyrrole 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Fluorochem
011158-1g
2,5-Dimethyl-1-phenylpyrrole
83-24-9 >98.0%(GC)
1g
£10.00 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X72405-1g
2,5-Dimethyl-1-phenyl-1H-pyrrole
83-24-9 ≥98%
1g
¥128.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X72405-5g
2,5-Dimethyl-1-phenyl-1H-pyrrole
83-24-9 ≥98%
5g
¥478.0 2023-09-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D155233-5g
2,5-dimethyl-1-phenyl-1H-pyrrole
83-24-9 >98.0%(GC)
5g
¥328.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D155233-25g
2,5-dimethyl-1-phenyl-1H-pyrrole
83-24-9 >98.0%(GC)
25g
¥1312.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D155233-1g
2,5-dimethyl-1-phenyl-1H-pyrrole
83-24-9 >98.0%(GC)
1g
¥82.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D155233-100g
2,5-dimethyl-1-phenyl-1H-pyrrole
83-24-9 >98.0%(GC)
100g
¥4199.90 2023-09-03
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P1615-5G
2,5-Dimethyl-1-phenylpyrrole
83-24-9 >98.0%(GC)
5g
¥420.00 2024-04-15
abcr
AB116259-25 g
2,5-Dimethyl-1-phenylpyrrole, 98%; .
83-24-9 98%
25g
€132.50 2023-05-10
Chemenu
CM198447-100g
2,5-dimethyl-1-phenyl-1H-pyrrole
83-24-9 95+%
100g
$*** 2023-05-29

2,5-dimethyl-1-phenyl-1H-pyrrole 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: Ascorbic acid ;  1 h, 70 °C
참조
Ascorbic acid as a multifunctional hydrogen bonding catalyst for Paal-Knorr synthesis of N-substituted mono- and bis-pyrroles: experimental and theoretical aspects
Ghaemi, Amin; et al, Research on Chemical Intermediates, 2023, 49(9), 4087-4102

합성 방법 2

반응 조건
1.1 Reagents: Hydrogen Catalysts: Cobalt nickel phosphide Solvents: Ethanol ,  Water ;  6 h, 2 MPa, rt → 150 °C
참조
Breaking binary competitive adsorption in the domino synthesis of pyrroles from furan alcohols and nitroarenes over metal phosphide
Li, Xiang; et al, Applied Catalysis, 2022, 316,

합성 방법 3

반응 조건
1.1 Catalysts: Benzenesulfonic acid, 3-phosphono-, zirconium(4+) salt, hydrate (2:1:?) ;  2 h, rt
참조
Layered zirconium phosphate and phosphonate as heterogeneous catalyst in the preparation of pyrroles
Curini, Massimo; et al, Tetrahedron Letters, 2003, 44(20), 3923-3925

합성 방법 4

반응 조건
1.1 Reagents: Titanocene dichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  1 h, -10 °C; -10 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ;  18 h, 65 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  1 h, rt
참조
A convenient one-pot synthesis of polysubstituted pyrroles from N-protected succinimides
Kobeissi, Marwan; et al, Tetrahedron Letters, 2014, 55(15), 2523-2526

합성 방법 5

반응 조건
1.1 Catalysts: (TB-5-13)-Bis(N-methylmethanaminato)[N-methyl-N-[(1H-pyrrol-2-yl-κN)methyl]-1H-p… Solvents: Toluene ;  6 h, 75 °C
참조
Pyrrole syntheses based on titanium-catalyzed hydroamination of diynes
Ramanathan, Balasubramanian; et al, Organic Letters, 2004, 6(17), 2957-2960

합성 방법 6

반응 조건
1.1 Catalysts: Stereoisomer of bis[benzenaminato(2-)]di-μ-chlorodichlorotetrakis(pyridine)ditit… Solvents: Toluene ;  24 h, 140 °C
1.2 Reagents: Water
참조
Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners
Kaper, Tobias; et al, Organometallics, 2023, 42(13), 1459-1464

합성 방법 7

반응 조건
1.1 Catalysts: (OC-6-11)-Tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamid… Solvents: 1,4-Dioxane ;  72 h, 120 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
Indium-Catalyzed Formal N-Arylation and N-Alkylation of Pyrroles with Amines
Yonekura, Kyohei; et al, Advanced Synthesis & Catalysis, 2016, 358(18), 2895-2902

합성 방법 8

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  10 atm, rt; 3 h, 100 °C
참조
Superbase-promoted multi-molecular acetylene/arylamine self-organization to 1-arylpyrroles
Schmidt, Elena Yu.; et al, Mendeleev Communications, 2020, 30(1), 109-111

합성 방법 9

반응 조건
1.1 Solvents: Benzene ;  reflux
참조
Pyrrole syntheses based on titanium-catalyzed hydroamination of diynes
Ramanathan, Balasubramanian; et al, Organic Letters, 2004, 6(17), 2957-2960

합성 방법 10

반응 조건
1.1 10 d, 50 °C
참조
A Detective Story in Drug Discovery: Elucidation of a Screening Artifact Reveals Polymeric Carboxylic Acids as Potent Inhibitors of RNA Polymerase
Zhu, Weixing; et al, Chemistry - A European Journal, 2013, 19(26), 8397-8400

합성 방법 11

반응 조건
1.1 Catalysts: Oxalic acid Solvents: Ethanol ;  30 min, 60 °C
참조
Naturally occurring organic acids for organocatalytic synthesis of pyrroles via Paal-Knorr reaction
Mohsenzadeh, Farshid; et al, Research on Chemical Intermediates, 2020, 46(12), 5255-5262

합성 방법 12

반응 조건
1.1 Catalysts: Bismuth trinitrate pentahydrate ;  5 min, 90 °C
참조
Paal-Knorr pyrrole synthesis in water
Akbaslar, Dilek; et al, Synthetic Communications, 2014, 44(9), 1323-1332

합성 방법 13

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Toluene ;  5 h, 0.5 MPa, 110 °C
참조
MOFs as Multifunctional Catalysts: Synthesis of Secondary Arylamines, Quinolines, Pyrroles, and Arylpyrrolidines over Bifunctional MIL-101
Cirujano, Francisco G.; et al, ChemCatChem, 2013, 5(2), 538-549

합성 방법 14

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium, compd. with ruthenium (1:1) (supported on PVP) Solvents: Methanol ;  24 h, 0.5 MPa, rt → 100 °C
참조
One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0.5Ru0.5-PVP catalyst
Chaudhari, Chandan; et al, New Journal of Chemistry, 2021, 45(22), 9743-9746

합성 방법 15

반응 조건
1.1 Catalysts: Zirconium ,  Silica Solvents: Toluene ;  6 h, 150 °C
참조
Zr-KIT-6 catalyzed renewable synthesis of N-aryl pyrroles for producing bioactive synthetic compounds
Manal, Arjun K.; et al, Applied Catalysis, 2023, 650,

합성 방법 16

반응 조건
1.1 Catalysts: Hafnium ,  Silica Solvents: Dimethylformamide ;  6 h, 150 °C
참조
N-aryl pyrrole synthesis from biomass derived furans and arylamine over Lewis acidic Hf doped mesoporous SBA-15 catalyst
Huang, Yao-Bing ; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(32), 12161-12167

합성 방법 17

반응 조건
1.1 Catalysts: Sulfuric acid, monododecyl ester, aluminum salt (3:1) Solvents: Water ;  36 h, rt
참조
Room temperature aqueous Paal-Knorr pyrrole synthesis catalyzed by aluminum tris(dodecyl sulfate) trihydrate
Jafari, Abbas Ali; et al, Environmental Chemistry Letters, 2013, 11(2), 157-162

합성 방법 18

반응 조건
1.1 Solvents: Ethanol ,  Acetic acid ;  5 min, rt
참조
Paal-Knorr condensation for the synthesis of pyrrole derivatives under ultrasound irradiation
Zhang, Shu-wen; et al, Hebei Daxue Xuebao, 2009, 29(6), 618-622

합성 방법 19

반응 조건
1.1 Catalysts: Gold (supported on thiol- and sulfonic acid-functionalized periodic mesoporo…) Solvents: Water ;  24 h, 80 °C
참조
Water-Medium and Solvent-Free Organic Reactions over a Bifunctional Catalyst with Au Nanoparticles Covalently Bonded to HS/SO3H Functionalized Periodic Mesoporous Organosilica
Zhu, Feng-Xia; et al, Journal of the American Chemical Society, 2011, 133(30), 11632-11640

합성 방법 20

반응 조건
1.1 Reagents: Oxygen Catalysts: Palladium trifluoroacetate Solvents: Toluene ;  12 h, 100 °C
참조
Efficient synthesis of substituted pyrroles through Pd(OCOCF3)2-catalyzed reaction of 5-hexen-2-one with primary amines
Chen, Xi; et al, Tetrahedron Letters, 2016, 57(47), 5215-5218

합성 방법 21

반응 조건
1.1 Reagents: Formic acid Solvents: Ethanol ;  3 h, rt
참조
Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone
Ji, Xiao Ming; et al, Chinese Chemical Letters, 2010, 21(8), 919-921

합성 방법 22

반응 조건
1.1 Reagents: Copper Solvents: Mesitylene
참조
Reactions of N-sulfinylarylamines with carbonyl compounds and a nitrile in the presence of copper
Minami, Toru; et al, Journal of Organic Chemistry, 1976, 41(24), 3811-13

합성 방법 23

반응 조건
1.1 Catalysts: Carbonyldihydrotris(triphenylphosphine)ruthenium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  30 min, 110 °C
1.2 24 h, reflux
참조
Ruthenium-catalyzed conversion of 1,4-alkynediols into pyrroles
Pridmore, Simon J.; et al, Tetrahedron Letters, 2007, 48(29), 5115-5120

합성 방법 24

반응 조건
1.1 Solvents: Benzene-d6
참조
Reactions of "Cp2Ti:CH2" sources with acid anhydrides and imides
Cannizzo, Louis F.; et al, Journal of Organic Chemistry, 1985, 50(13), 2316-23

합성 방법 25

반응 조건
1.1 Solvents: Acetic acid ;  10 min, 150 °C
1.2 Solvents: Water ;  4 h, cooled
2.1 10 d, 50 °C
참조
A Detective Story in Drug Discovery: Elucidation of a Screening Artifact Reveals Polymeric Carboxylic Acids as Potent Inhibitors of RNA Polymerase
Zhu, Weixing; et al, Chemistry - A European Journal, 2013, 19(26), 8397-8400

2,5-dimethyl-1-phenyl-1H-pyrrole Raw materials

2,5-dimethyl-1-phenyl-1H-pyrrole Preparation Products

추천 공급업체
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Zhejiang Brunova Technology Co., Ltd.
Enjia Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Enjia Trading Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shenzhen Yaoyuan R&D Center Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nanjing jingzhu bio-technology Co., Ltd.